trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol
Overview
Description
Trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H13F2NO and its molecular weight is 213.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Diagnostic Imaging in Cancer
trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutane-1-ol, as part of synthetic amino acid analogs like anti-18F-FACBC, is utilized in diagnostic imaging for cancer, particularly in positron emission tomography (PET) studies. These compounds have shown potential in delineating primary and metastatic lesions in various cancers, including prostate cancer and brain tumors. For example, anti-18F-FACBC PET has demonstrated its ability to detect metastatic prostate lesions with high accuracy, indicating its significance in the diagnosis and management of prostate cancer patients. Similarly, for brain tumors, the use of FACBC-PET imaging has been compared with other PET tracers in clinical studies, showing higher contrast and potentially better detection capabilities for glioma diagnosis (Inoue et al., 2014), (Tsuyuguchi et al., 2017).
Radiation Dosimetry and Biodistribution
Studies on the biodistribution and radiation dosimetry of synthetic nonmetabolized amino acid analogs like anti-18F-FACBC in humans are critical for understanding their safety profile and dosimetric implications in clinical settings. Such studies have shown that these compounds exhibit favorable biodistribution patterns and acceptable dosimetry, highlighting their potential for routine clinical use in PET imaging. The nonmetabolized nature of these tracers allows for effective imaging while minimizing radiation exposure to patients (Nye et al., 2007).
Tumor Imaging and Detection
The development of tumor-avid amino acids labeled with fluorine-18, such as FACBC, has provided a new avenue for tumor imaging. These compounds have demonstrated a high affinity for malignant tumors, enabling the noninvasive assessment of metabolic tumor activity through PET imaging. Early human PET studies have shown promising results in the detection of brain tumors, suggesting the broader applicability of these compounds in oncology for both diagnostic and therapeutic monitoring purposes (Shoup et al., 1999).
Properties
IUPAC Name |
(1R,2R)-2-[(2,4-difluorophenyl)methylamino]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-8-2-1-7(9(13)5-8)6-14-10-3-4-11(10)15/h1-2,5,10-11,14-15H,3-4,6H2/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRIYVQCGFCSAK-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=C(C=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=C(C=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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